1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
Overview
Description
1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is an organic compound that features a combination of chloroaniline and dibromocarbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with aniline, nitration followed by reduction can yield 4-chloroaniline.
Bromination: Carbazole can be brominated to introduce bromine atoms at the 3 and 6 positions.
Coupling Reaction: The 4-chloroaniline and dibromocarbazole can be coupled using a suitable linker, such as a propanol derivative, under specific conditions (e.g., using a base like potassium carbonate in a polar solvent).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogenation with palladium catalyst).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or Grignard reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in targeting specific proteins or enzymes.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloroanilino)-3-(carbazol-9-yl)propan-2-ol: Lacks bromine atoms, which might affect its reactivity and applications.
1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol: Substitution of chlorine with bromine, potentially altering its chemical properties.
Properties
IUPAC Name |
1-(4-chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2ClN2O/c22-13-1-7-20-18(9-13)19-10-14(23)2-8-21(19)26(20)12-17(27)11-25-16-5-3-15(24)4-6-16/h1-10,17,25,27H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCPSFQUXZLXPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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